molecular formula C9H11Cl3N4 B1662514 Apraclonidine CAS No. 66711-21-5

Apraclonidine

Cat. No.: B1662514
CAS No.: 66711-21-5
M. Wt: 281.6 g/mol
InChI Key: OTQYGBJVDRBCHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist . It also stimulates alpha1 receptors to a lesser extent . These receptors are primarily found in the smooth muscles of the blood vessels and the heart, and they play a crucial role in the regulation of blood pressure and heart rate.

Mode of Action

This compound interacts with its targets, the alpha2 adrenergic receptors, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylate cyclase . This results in the constriction of afferent ciliary process vessels, reducing aqueous humor production . It also increases uveoscleral outflow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By acting as an agonist at the alpha2 adrenergic receptors, this compound triggers a cascade of events that ultimately lead to the reduction of intraocular pressure. This involves the constriction of afferent ciliary process vessels and an increase in uveoscleral outflow .

Pharmacokinetics

This compound has a protein binding of 98.7% . It has an elimination half-life of 8 hours , indicating that it is metabolized and excreted relatively quickly. The onset of its action occurs within 1 hour, with a peak effect observed at 3-5 hours, and its duration of action is approximately 12 hours .

Result of Action

The primary result of this compound’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This is achieved through a dual mechanism of reducing aqueous humor production and increasing uveoscleral outflow .

Preparation Methods

The preparation of apraclonidine hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichloroaniline with 2-imidazoline . The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

Apraclonidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or chloroform. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Apraclonidine hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYGBJVDRBCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045749
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73218-79-8, 66711-21-5
Record name Apraclonidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73218-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apraclonidine hydrochloride [USAN:USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Aminoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 73218-79-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRACLONIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The aluminum stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled p-Amino Clonidine dihydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Name
aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-Amino Clonidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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